molecular formula C10H8F3N5O B14945946 2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B14945946
M. Wt: 271.20 g/mol
InChI Key: JVDVWEYTKVDRFP-UHFFFAOYSA-N
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Description

2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is unique due to the combination of its trifluoromethyl, tetrazole, and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8F3N5O

Molecular Weight

271.20 g/mol

IUPAC Name

2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C10H8F3N5O/c11-10(12,13)7-3-1-2-6(4-7)9-15-17-18(16-9)5-8(14)19/h1-4H,5H2,(H2,14,19)

InChI Key

JVDVWEYTKVDRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN(N=N2)CC(=O)N

Origin of Product

United States

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